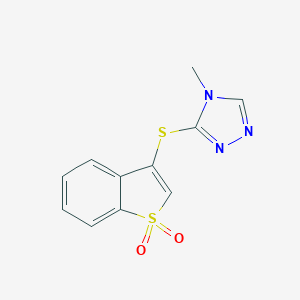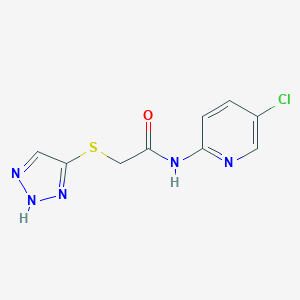
N-phenylthiomorpholine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylthiomorpholine-4-carbothioamide (PTMTC) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTMTC is a thiol-containing compound that has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies.
Mécanisme D'action
N-phenylthiomorpholine-4-carbothioamide binds to metal ions through its thiol group, forming a stable complex. The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can affect the structure and function of proteins that are involved in metal ion homeostasis. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the activity of copper-transporting ATPases, which are responsible for transporting copper ions across cell membranes.
Biochemical and Physiological Effects:
The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can have various biochemical and physiological effects. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the growth of cancer cells by disrupting copper homeostasis. In addition, N-phenylthiomorpholine-4-carbothioamide has been shown to protect against oxidative stress by chelating metal ions that can generate reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-phenylthiomorpholine-4-carbothioamide in lab experiments has several advantages. N-phenylthiomorpholine-4-carbothioamide is a stable compound that can be easily synthesized and purified. In addition, N-phenylthiomorpholine-4-carbothioamide has a high affinity for metal ions, making it a useful tool for investigating metal ion homeostasis. However, N-phenylthiomorpholine-4-carbothioamide has some limitations. N-phenylthiomorpholine-4-carbothioamide can bind to other thiols in biological systems, leading to nonspecific effects. In addition, N-phenylthiomorpholine-4-carbothioamide can interfere with other metal-binding proteins, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research. One area of interest is the role of N-phenylthiomorpholine-4-carbothioamide in metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of N-phenylthiomorpholine-4-carbothioamide-based therapeutics for cancer treatment. Finally, the development of new chelating agents based on N-phenylthiomorpholine-4-carbothioamide could lead to the discovery of new metal ion-binding proteins and pathways.
In conclusion, N-phenylthiomorpholine-4-carbothioamide is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-phenylthiomorpholine-4-carbothioamide has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies. N-phenylthiomorpholine-4-carbothioamide has several advantages and limitations for lab experiments, and there are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research.
Méthodes De Synthèse
N-phenylthiomorpholine-4-carbothioamide can be synthesized by reacting phenyl isothiocyanate with thiomorpholine-4-carbothioamide in the presence of a base. The reaction yields N-phenylthiomorpholine-4-carbothioamide as a white solid with a melting point of 182-184°C. The purity of N-phenylthiomorpholine-4-carbothioamide can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-phenylthiomorpholine-4-carbothioamide has been widely used in scientific research as a chelating agent for metal ions. Metal ions play a crucial role in many biological processes, and their binding to proteins can affect their structure and function. N-phenylthiomorpholine-4-carbothioamide has been shown to bind to metal ions such as copper, nickel, and zinc, making it a useful tool for investigating the role of metal ions in biological systems.
Propriétés
Nom du produit |
N-phenylthiomorpholine-4-carbothioamide |
|---|---|
Formule moléculaire |
C11H14N2S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
N-phenylthiomorpholine-4-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |
Clé InChI |
PCUGGIIUXSDCEJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
SMILES canonique |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)